Nav1.8-IN-1

説明

特性

IUPAC Name |

5-(4-chlorophenyl)-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O2/c21-17-5-3-13(4-6-17)15-8-16(10-25-9-15)18(28)27-11-14-2-1-7-26-19(14)29-12-20(22,23)24/h1-10H,11-12H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKFKDOCPJGONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)CNC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

CHEMBL1270208の合成は、ピリジンコア構造の調製から始まるいくつかのステップを伴います。合成経路には通常、次のステップが含まれます。

ピリジンコアの形成: これは、適切な出発物質を制御された条件下で反応させてピリジン環を形成することを伴います。

クロロフェニル基の導入: このステップでは、ピリジン環上の水素原子をクロロフェニル基で置換します。

トリフルオロエトキシ基の付加: これは、中間体化合物をトリフルオロエトキシ試薬と反応させて、トリフルオロエトキシ基を導入することを伴います。

カルボキサミド基の形成: この最後のステップでは、中間体化合物を適切なアミンと反応させて、カルボキサミド基を形成します。

化学反応の分析

CHEMBL1270208は、次のものを含むいくつかのタイプの化学反応を受けます。

酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物を形成します。

還元: 還元反応は、化合物をさまざまな還元型に変換することができます。

置換: この化合物は、官能基の1つが別の基に置き換えられる置換反応を受けることができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学的研究の応用

Structure

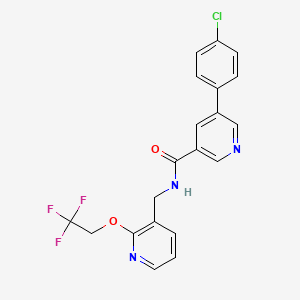

The chemical structure of 5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide can be represented as follows:This structure includes:

- A chlorophenyl group which may enhance lipophilicity and biological activity.

- A trifluoroethoxy group that can influence the compound's pharmacokinetics.

Anticancer Activity

Research indicates that compounds similar to 5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit key pathways involved in tumor growth and metastasis. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. Notably, it has shown inhibitory effects on sodium channels (NaV1) with an IC50 value of 87 nM, indicating potent activity . Such inhibition is crucial in the context of neurological disorders and cardiac conditions where sodium channel modulation is beneficial.

Diabetes Management

Compounds with structural similarities to this nicotinamide derivative have been explored for their role as α-glucosidase inhibitors, which are vital in managing type 2 diabetes mellitus (T2DM). By inhibiting this enzyme, the compound could help regulate blood glucose levels effectively .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of related compounds in inhibiting cancer cell proliferation. The findings suggested that modifications to the chlorophenyl and trifluoroethoxy groups could enhance anticancer activity by increasing binding affinity to target proteins involved in cancer progression .

Case Study 2: Neurological Applications

Another research effort focused on the compound's interaction with sodium channels. The results demonstrated that the compound could stabilize the inactive state of these channels, thereby reducing excitability in neuronal tissues. This property is particularly relevant for developing treatments for epilepsy and other neurological disorders .

Summary of Findings

| Application | Description | Evidence |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth through specific molecular interactions | Studies showing reduced proliferation |

| Enzyme Inhibition | Potent inhibitor of sodium channels (IC50: 87 nM) | Binding affinity data |

| Diabetes Management | Potential α-glucosidase inhibitor for T2DM management | Similar compounds showing efficacy |

作用機序

類似の化合物との比較

CHEMBL1270208は、NaV1.8ナトリウムチャネルの特異的な阻害において独特です。類似の化合物には、次のものがあります。

リメポライド塩酸塩: ナトリウム水素交換1(NHE-1)の強力で選択的な阻害剤。

アネラトリギン: ナトリウムチャネルタンパク質タイプ9サブユニットアルファのブロッカー。

インダゾール: ナトリウムチャネル阻害を含む、幅広い生物学的活性を有する化合物。

ヒドロキニン: ナトリウムとカリウム電流をブロックする抗不整脈薬。

キニーネ塩酸塩一水和物: ナトリウムとカリウム電流をブロックするキニーンの光学異性体。

これらの化合物は、ナトリウムチャネルを阻害する能力に関して、CHEMBL1270208といくつかの類似点がありますが、特定の標的と作用機序は異なります。.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of S-substituted nicotinamide derivatives, which are often explored for their biological activities. Below is a comparative analysis with structurally related compounds:

Activity Trends

- Enzyme Inhibition : Compounds with nitro groups (e.g., 3i ) exhibit AChE inhibition, but the target compound lacks this moiety, suggesting divergent biological targets.

- Anticancer Potential: The trifluoroethoxy group’s role in cytotoxicity is unclear, but structural similarities to compound 7d imply possible antiproliferative effects warranting further testing.

生物活性

5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 405.80 g/mol. The structural features include a chlorophenyl group and a trifluoroethoxy-pyridine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.80 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide |

Antimicrobial Activity

Research indicates that compounds similar to 5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism involves the inhibition of bacterial growth through interference with critical metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential. It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The binding interactions with bovine serum albumin (BSA) suggest that it may also have implications in drug delivery systems due to its ability to modulate protein interactions.

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For example, compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines . The presence of the trifluoroethoxy group is believed to enhance these effects by improving bioavailability and target specificity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. Docking studies have elucidated the binding affinities and modes of interaction with various proteins, highlighting its potential as a lead compound for further development .

Case Studies

- Study on Antibacterial Activity : A series of derivatives were synthesized and tested against common bacterial strains. The study concluded that modifications in the trifluoroethoxy group significantly affected antibacterial potency .

- Enzyme Inhibition Study : Another research focused on the enzyme inhibitory effects of this compound on acetylcholinesterase and urease. Results indicated strong inhibition rates comparable to established drugs in the market .

Table 2: Summary of Biological Activities

Q & A

Q. Table 1: Common Coupling Agents and Solvents

| Step | Reagents/Conditions | Source |

|---|---|---|

| Amide Coupling | TBTU, DMF, N,N-diisopropylethylamine | |

| Ether Formation | Trifluoroethanol, base (e.g., K₂CO₃) |

Advanced: How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Temperature control : Lowering reaction temperatures during coupling steps to reduce side reactions ().

- Stoichiometric adjustments : Using a 10% excess of coupling agents (e.g., TBTU) to ensure complete amide bond formation ().

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction homogeneity ().

- In-line monitoring : Employing TLC or HPLC to track reaction progress and terminate before byproduct formation ().

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns ().

- X-ray Crystallography : For unambiguous structural confirmation if crystalline ().

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography ().

Advanced: How should researchers resolve conflicting spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

Steps to address discrepancies:

Control experiments : Re-synthesize intermediates to isolate potential impurities ().

Alternative techniques : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks ().

Computational modeling : Compare experimental NMR shifts with DFT-calculated values ().

Isotopic labeling : Introduce deuterated analogs to trace signal origins ().

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

SAR design principles:

- Core modifications : Vary the chlorophenyl or trifluoroethoxy groups to assess steric/electronic effects ().

- Bioisosteric replacements : Substitute pyridine with thiazole or benzene rings to evaluate binding interactions ().

- Computational docking : Use molecular dynamics simulations to predict target binding ().

Q. Table 2: Example SAR Modifications

| Modification Site | Analog Example | Biological Impact |

|---|---|---|

| Pyridine ring | Replacement with thiophene | Solubility enhancement |

| Trifluoroethoxy group | Substitution with methoxy | Metabolic stability change |

Advanced: How can researchers integrate theoretical frameworks into mechanistic studies of this compound’s reactivity?

Methodological Answer:

- Theoretical grounding : Link reaction mechanisms (e.g., nucleophilic aromatic substitution) to established organic chemistry principles ().

- Kinetic studies : Use Eyring plots to determine activation parameters for key steps ().

- Computational validation : Apply DFT calculations to model transition states and intermediates ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。